molecular formula C11H13NO4S B3929801 phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No. B3929801
M. Wt: 255.29 g/mol
InChI Key: RYUKATRJFGVLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, also known as D609, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Scientific Research Applications

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate has been used in a wide range of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and cancer. It has been shown to inhibit the activity of phosphatidylcholine-specific phospholipase C, which is involved in lipid metabolism and cell signaling. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate involves inhibition of phosphatidylcholine-specific phospholipase C. This enzyme is involved in the breakdown of phospholipids, which are important components of cell membranes. By inhibiting this enzyme, this compound can alter cellular signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and alter lipid metabolism. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various cellular processes. Additionally, this compound is relatively easy to synthesize and has a high purity yield. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and to monitor cell viability when using this compound in experiments.

Future Directions

There are many potential future directions for research involving phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. One area of interest is investigating its potential as a therapeutic agent for cancer treatment. Additionally, researchers could investigate the role of this compound in lipid metabolism and its potential as a treatment for metabolic disorders. Finally, this compound could be used to investigate the role of phosphatidylcholine-specific phospholipase C in cellular signaling pathways and its potential as a therapeutic target for various diseases.

properties

IUPAC Name

phenyl N-(1,1-dioxothiolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKATRJFGVLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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